molecular formula C9H14Cl2FN3O B2948154 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride CAS No. 2310013-57-9

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride

Cat. No.: B2948154
CAS No.: 2310013-57-9
M. Wt: 270.13
InChI Key: ABCGWOYMGOEPDI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery research. The core structure, which incorporates both a fluorinated pyrimidine ring and a piperidine moiety, is often utilized in the synthesis of more complex molecules for pharmaceutical development . Pyrimidine derivatives are a well-studied class of compounds with a broad range of biological activities. Related 5-fluoro-pyrimidine compounds have been extensively investigated for their role as inhibitors of key enzymatic targets, such as thymidylate synthase, which is a crucial enzyme in the nucleotide synthesis pathway . Furthermore, piperidine-substituted compounds are frequently explored for their potential in creating novel therapeutic agents . As such, this compound serves as a versatile intermediate for researchers designing and developing new active molecules, particularly in the areas of oncology and antiviral research.

Properties

IUPAC Name

5-fluoro-2-piperidin-3-yloxypyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O.2ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;;/h4-5,8,11H,1-3,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCGWOYMGOEPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as .

    Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group is attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with the pyrimidine core.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.

    Reduction: Reduction reactions can occur at the pyrimidine core, particularly at the fluorine-substituted position.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Halogen-Substituted Analogs

5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1632286-11-3) replaces fluorine with bromine. Key differences include:

  • Molecular Weight : 294.58 (bromo analog) vs. 268.12 (fluoro analog, assuming dihydrochloride form).
  • Electronegativity and Size : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and target binding compared to bromine, which increases lipophilicity and steric bulk .
Property 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine Dihydrochloride 5-Bromo-2-(piperidin-3-yloxy)pyrimidine Hydrochloride
Molecular Formula C₉H₁₂FCl₂N₃O C₉H₁₃BrClN₃O
Molecular Weight 268.12 294.58
Halogen Substituent Fluorine (electronegative, small) Bromine (lipophilic, bulky)
Solubility Higher (dihydrochloride salt) Moderate (monohydrochloride salt)

Piperidinyl-Substituted Pyrimidines

lists pyrimidines with piperidinyl groups at varying positions, such as 5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine dihydrochloride (CAS: 1361114-34-2). Key distinctions include:

  • Substituent Position : The target compound’s piperidinyloxy group at the 2-position vs. 4-position piperidinyl groups in analogs.
  • Functional Groups: The fluoro and ether-linked piperidinyloxy group in the target compound may improve membrane permeability compared to amino or methyl substituents .
Compound Substituents Molecular Weight Key Properties
Target Compound 5-Fluoro, 2-(piperidin-3-yloxy) 268.12 High solubility, potential CNS activity
5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine 5-Methyl, 4-piperidin-3-yl 265.19 Lower lipophilicity, amine functionality

Metabolic Stability and Administration

Fluorinated pyrimidines like 5-Fluorouracil (FU) and 5-Fluoro-2′-deoxyuridine (FUDR) () exhibit route-dependent metabolism. Intravenous administration maximizes plasma retention, suggesting that the dihydrochloride salt form of the target compound may similarly benefit from IV delivery for sustained efficacy . Non-fluorinated analogs, such as 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride (), lack halogen-driven metabolic resistance, leading to faster clearance .

Salt Form Comparisons

The dihydrochloride form of the target compound enhances solubility compared to monohydrochloride analogs (e.g., ). Dihydrochloride salts are preferred in drug formulations for improved bioavailability, as seen in structurally diverse compounds like 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (), which uses salt forms to stabilize crystalline structures .

Research Implications

  • Structural Optimization: The fluorine atom and piperidinyloxy group in the target compound likely enhance target binding (e.g., kinase inhibition) compared to bulkier or non-halogenated analogs.
  • Formulation Advantages: The dihydrochloride salt improves solubility, critical for intravenous administration and consistent pharmacokinetics .

Biological Activity

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a fluorine atom at the 5-position and a piperidine moiety linked through an ether bond. Its molecular formula is C10_{10}H12_{12}Cl2_2F1_{1}N3_{3}O, with a molecular weight of approximately 233.67 g/mol. It appears as an off-white solid and is soluble in water, enhancing its applicability in biological studies and drug development .

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of kinases, which play critical roles in various cellular processes including proliferation and apoptosis .

Interaction Studies

Preliminary data indicate that the compound interacts with various biological targets, including:

  • Kinases : Involved in signal transduction.
  • Enzymes : Affecting pathways relevant to cancer and other diseases.

These interactions suggest its potential as a lead compound for further drug development .

Anticancer Properties

Research indicates that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. In vitro studies have demonstrated its efficacy against several cancer cell lines, with notable effects observed in:

  • L1210 Mouse Leukemia Cells : Exhibited potent inhibition of cell proliferation with IC50_{50} values in the nanomolar range .
  • Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) : The compound showed better growth inhibition compared to standard treatments such as 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been explored for its antimicrobial effects, suggesting a broader spectrum of biological activities that may be leveraged for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study on L1210 Cells Potent inhibition of cell proliferation; IC50_{50} values in nanomolar range .
MCF-7 and MDA-MB-231 Cells Superior growth inhibition compared to 5-FU; increased caspase 9 levels indicating apoptosis .
Enzyme Interaction Studies Binding affinity with kinases suggests modulation of signaling pathways relevant to cancer .

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